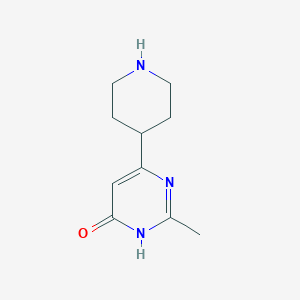![molecular formula C21H21FN2O2 B2892006 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 877781-98-1](/img/structure/B2892006.png)
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It has been studied for its inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Synthesis Analysis
The synthesis of this compound or its analogues often involves reductive amination with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a fluorophenyl group and a chromen-2-one group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Aplicaciones Científicas De Investigación
Neurological Disorders
The presence of the piperazine ring in the compound’s structure makes it a candidate for the development of treatments for neurological disorders. Piperazine derivatives are known to interact with neurotransmitter receptors, which could be beneficial in conditions like schizophrenia, depression, and anxiety .
Molecular Docking Studies
The compound’s structure allows for molecular docking studies, which are crucial in drug development. These studies help in understanding how the compound binds to specific proteins or enzymes, providing insights into its therapeutic potential and guiding the design of more effective drugs .
Pharmacokinetics
Research into the pharmacokinetics of this compound could provide valuable information about its absorption, distribution, metabolism, and excretion (ADME) properties. This is essential for determining the compound’s suitability as a drug candidate and optimizing its dosage form .
Antifungal Applications
Some studies have investigated the antifungal properties of related compounds. Although the specific compound may not have been directly studied for antifungal activity, its structural analogs have displayed fungicidal activity against certain strains, suggesting a potential application in this area .
Receptor Binding Studies
Compounds with similar structures have been used in receptor binding studies, particularly targeting cannabinoid receptors. Such studies are important for developing new medications that can modulate receptor activity, potentially leading to treatments for obesity, addiction, and other conditions .
Mecanismo De Acción
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective .
Mode of Action
This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . The compound interacts with its targets and results in the inhibition of ENTs . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are involved in the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, this compound can potentially disrupt these pathways and their downstream effects .
Pharmacokinetics
It is known that piperazine, a structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The compound’s action results in the reduced uptake of uridine in ENT1 and ENT2 without affecting Km . Therefore, it is an irreversible and non-competitive inhibitor .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the activity of ENTs, which are the targets of this compound, is increased in an acidic environment . Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.
Direcciones Futuras
The future directions for this compound could involve further studies on its selectivity towards ENT2 and its potential applications in the treatment of diseases where ENTs play a crucial role . Additionally, the development of novel processes and methods for making this compound and its intermediates could be a future direction .
Propiedades
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-15-2-7-19-16(13-21(25)26-20(19)12-15)14-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFZWKRWEKBLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2891923.png)

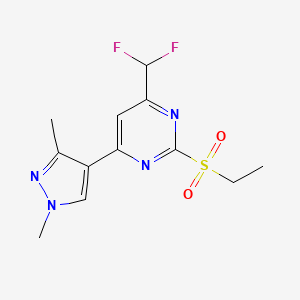
![N-(3,4-dimethoxyphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2891927.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B2891928.png)
![2-[(Pyridazin-3-yl)amino]ethan-1-ol](/img/structure/B2891929.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea](/img/structure/B2891931.png)
![(5,6-dimethyl-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(furan-2-yl)methanone](/img/structure/B2891933.png)
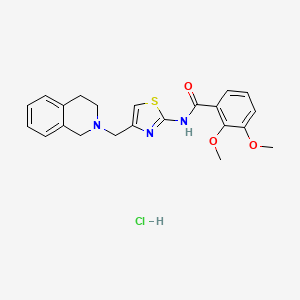
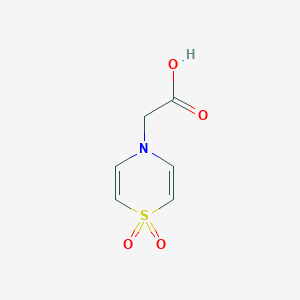
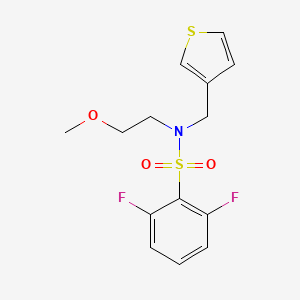
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
